molecular formula C7H6O3S B1218492 3H-1,2-Benzoxathiole, 2,2-dioxide CAS No. 10284-44-3

3H-1,2-Benzoxathiole, 2,2-dioxide

Cat. No.: B1218492
CAS No.: 10284-44-3
M. Wt: 170.19 g/mol
InChI Key: LSZOWIZRLIKGIU-UHFFFAOYSA-N
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Description

3H-1,2-Benzoxathiole, 2,2-dioxide is a benzoxathiole derivative with the molecular formula C7H6O3S and a molecular weight of 170.19 g/mol . It is a structural analogue and bioisostere of coumarin, also known as sulfocoumarin, which places it at the forefront of research into novel carbonic anhydrase (CA) inhibitors . This compound and its derivatives are investigated as effective inhibitors of tumor-associated transmembrane carbonic anhydrase isoforms (hCA IX and hCA XII) . These enzymes are validated biomarkers and therapeutic targets in various cancer types, and their inhibition is a promising strategy for designing anticancer agents, as it can reduce primary tumour growth and inhibit metastasis . The mechanism of action for this class of compounds is prodrug-based; the molecule is hydrolyzed by esterase activity to 2-hydroxyphenyl-vinylsulfonic acid, which then binds to the enzyme in a unique region . Researchers value this core structure for its potential to yield compounds with significant isoform-selectivity, which is crucial for developing targeted therapies with reduced side effects . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3H-1,2λ6-benzoxathiole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c8-11(9)5-6-3-1-2-4-7(6)10-11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZOWIZRLIKGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065021
Record name 3H-1,2-Benzoxathiole, 2,2-dioxide
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Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10284-44-3
Record name 3H-1,2-Benzoxathiole, 2,2-dioxide
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Record name 2-Hydroxy-alpha-toluenesulfonic acid sultone
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Record name 3H-1, 2,2-dioxide
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Record name 3H-1,2-Benzoxathiole, 2,2-dioxide
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Record name 3H-1,2-Benzoxathiole, 2,2-dioxide
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Record name 3H-1,2-BENZOXATHIOLE, 2,2-DIOXIDE
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Comparison with Similar Compounds

Key Observations:

Ring Size and Heteroatoms: The 7-membered ring in 3H-1,2-benzoxathiole distinguishes it from smaller (5-membered) or larger (8-membered) analogs. The ketone group in 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide introduces polarity, impacting solubility and reactivity .

Synthetic Accessibility :

  • 3H-1,2-Benzoxathiole derivatives require optimized catalyst loading (e.g., 10 mol% Ru-catalyst) for ring closure, whereas 6-aryl derivatives remain synthetically challenging .
  • In contrast, 1,2-Benzoxathiin-4(3H)-one derivatives are synthesized via aldehyde condensations, offering higher functional group tolerance .

Functional and Regulatory Differences

  • Biological Activity :

    • 3H-1,2-Benzoxathiole derivatives exhibit carbonic anhydrase inhibition, making them candidates for glaucoma and cancer therapy .
    • 1,2-Benzoxathiin-4(3H)-one derivatives show broader antimicrobial activity, attributed to their ketone moiety enhancing membrane penetration .

Preparation Methods

Acid-Catalyzed Dehydration

Heating 2-hydroxybenzenesulfonic acid in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid, facilitates cyclization. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the sulfonate oxygen on the adjacent carbon, releasing water and forming the cyclic sulfone.

Optimization Insights

  • Temperature: 110–130°C (prevents side reactions like sulfonic acid decomposition).

  • Solvent: Toluene or xylene (enables azeotropic water removal).

  • Yield: 60–75% after recrystallization from ethanol.

Sulfonation of Mercaptophenol Precursors

An alternative approach involves the sulfonation of 2-mercaptophenol to introduce the sulfonyl group, followed by cyclization.

Chlorosulfonic Acid-Mediated Sulfonation

2-Mercaptophenol reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 2-(chlorosulfonyl)thiophenol. Subsequent heating to 80°C in dichloromethane with triethylamine (Et₃N) induces cyclization via dehydrochlorination, yielding the target compound.

Reaction Conditions

ParameterValue
ClSO₃H Equiv.1.2
Cyclization Temp.80°C
BaseTriethylamine (2 equiv)
Isolated Yield68%

1H NMR Validation (CDCl₃): δ 7.52–7.58 (m, 2H, aromatic), 7.39 (dq, J = 4.3 Hz, 7.9 Hz, 1H), 3.21 (s, 2H, CH₂).

Oxidation of 3H-1,2-Benzoxathiole Sulfide

The sulfide analog, 3H-1,2-benzoxathiole, serves as a precursor for oxidation to the sulfone. Hydrogen peroxide (H₂O₂) in acetic acid at 60°C selectively oxidizes the sulfur atom without ring degradation.

Oxidation Protocol

  • H₂O₂ (30%): 3 equiv

  • Acetic Acid: Solvent

  • Time: 12 h

  • Yield: 85%

Patent-Disclosed Industrial Synthesis

A 2020 patent (TW202134415A) outlines a scalable method for this compound production, emphasizing its utility as a flame retardant in lithium-ion batteries.

Continuous-Flow Cyclization

2-Hydroxybenzenesulfonyl chloride undergoes continuous-flow thermal cyclization at 150°C in a tubular reactor, achieving 90% conversion. The product is purified via vacuum distillation.

Advantages

  • Reduced reaction time (30 min vs. 12 h batch).

  • Minimal byproduct formation.

Mechanistic and Spectroscopic Validation

Cyclization Mechanism

Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol for the ring-closing step, consistent with experimental conditions requiring elevated temperatures.

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorptions at 1160 cm⁻¹ (S=O asym) and 1320 cm⁻¹ (S=O sym).

  • 13C NMR : Peaks at δ 125.8 (C-SO₂), 138.2 (C-O).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Acid-Catalyzed7598Moderate
Sulfonation6895High
Oxidation8599Low
Continuous-Flow9099.5Industrial

Q & A

Q. What are the common synthetic routes for 3H-1,2-benzoxathiole 2,2-dioxide, and how do reaction conditions influence product purity?

The compound is synthesized via multi-step procedures starting from methyl salicylate. A modified two-stage method involves sulfonation followed by cyclization under acidic conditions . Key steps include refluxing in ethanol with triethylamine as a catalyst, which promotes nucleophilic substitution and ring closure . Purity is optimized by controlling reaction time (1–24 hours) and solvent polarity (e.g., ethanol or propan-2-ol), with recrystallization from EtOH–DMF mixtures (5:1 v/v) yielding >95% purity .

Q. What physicochemical properties are critical for handling 3H-1,2-benzoxathiole 2,2-dioxide in experimental settings?

Key properties include:

  • Density : 1.465 g/cm³
  • Boiling point : 330.2°C at 760 mmHg
  • Flash point : 153.5°C
  • LogP : 1.99 (indicating moderate lipophilicity) These properties necessitate storage in dry, cool environments (0–6°C) to prevent decomposition and ensure stability during reactions .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving structural ambiguities of 3H-1,2-benzoxathiole derivatives?

Combined DFT calculations and X-ray crystallography reveal conformational flexibility in the six-membered ring. For example, X-ray diffraction shows a distorted half-chair conformation in derivatives like 6 , while 7 and 8 adopt a twist-boat conformation due to steric effects from substituents . NMR chemical shift simulations (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}) validate electronic environments, aiding in distinguishing regioisomers .

Q. What strategies are effective in designing isoform-selective carbonic anhydrase inhibitors using 3H-1,2-benzoxathiole 2,2-dioxide scaffolds?

Substituent positioning at the 7-position of the benzoxathiole ring modulates selectivity. For instance:

  • Nitro groups (e.g., compound 6c ) enhance binding to CA IX via electrostatic interactions.
  • Triazole moieties (e.g., compound 9 ) improve selectivity for CA XII by optimizing hydrophobic pocket interactions . Activity is validated via enzyme inhibition assays (IC50_{50} values < 10 nM) and molecular docking studies .

Q. How should researchers address contradictions in reaction outcomes when using 3H-1,2-benzoxathiole 2,2-dioxide in multicomponent reactions?

Discrepancies in product formation (e.g., unexpected dimerization vs. cycloaddition) arise from variations in:

  • Catalyst loading : Excess triethylamine (>0.1 mol) promotes Knoevenagel condensation over Michael addition .
  • Solvent polarity : Protic solvents (e.g., ethanol) favor 2-amino-4H-pyran derivatives, while aprotic solvents (e.g., DMF) yield spirocyclic products . Triangulation via LC-MS and 1H^{1}\text{H}-DOSY NMR helps identify dominant pathways .

Methodological Considerations

Q. What analytical techniques are essential for characterizing 3H-1,2-benzoxathiole 2,2-dioxide derivatives?

TechniqueApplicationExample Data from Evidence
Single-crystal XRD Confirms ring conformation (e.g., half-chair vs. twist-boat) CCDC deposition numbers
HRMS Validates molecular formulae (e.g., C15_{15}H12_{12}N2_2O5_5S2_2) m/z 365.0321 [M+H]+^+
IR Spectroscopy Identifies sulfone (1150–1300 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches

Q. How can researchers optimize the synthesis of spirocyclic derivatives from 3H-1,2-benzoxathiole 2,2-dioxide?

  • Three-component reactions : Combine with aldehydes and active methylene nitriles in ethanol, using triethylamine (0.1 mol%) to drive spirocyclization .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >90% yield .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for 3H-1,2-benzoxathiole 2,2-dioxide derivatives?

Discrepancies in antimicrobial or anticancer activity arise from:

  • Assay variability : MIC values differ between broth microdilution (e.g., 2 µg/mL) and agar diffusion methods .
  • Structural nuances : Minor changes (e.g., replacing -CN with -COOEt in 7a ) alter cell permeability and target binding . Standardized protocols (CLSI guidelines) and SAR studies are recommended to reconcile data .

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